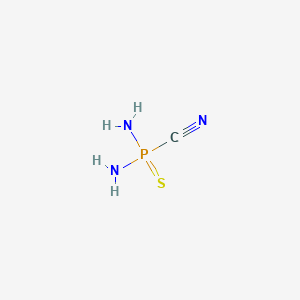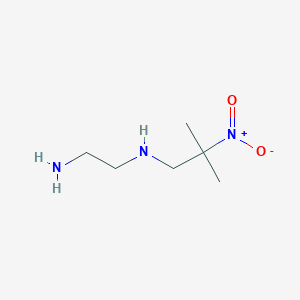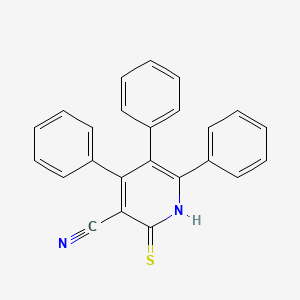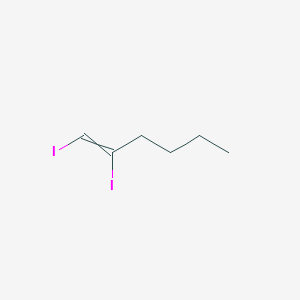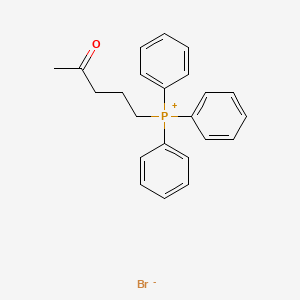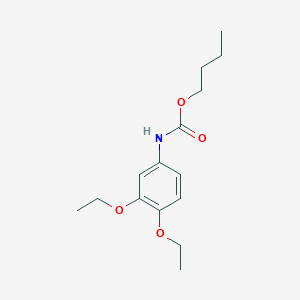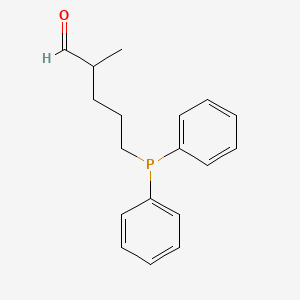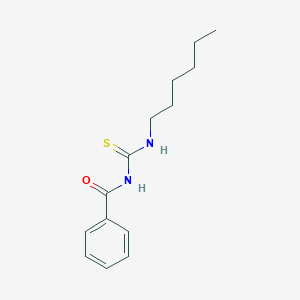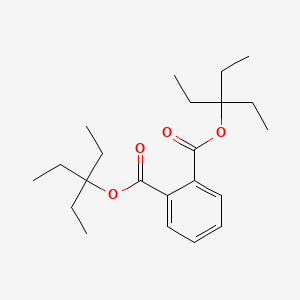
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C22H34O4 and a molecular weight of 362.503 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate involves the reaction of 3-ethyl-3-pentanol with phthaloyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
3-ethyl-3-pentanol+phthaloyl chloride→Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate
Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize the process and reduce costs.
Analyse Des Réactions Chimiques
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Research studies may explore its effects on biological systems.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system involved. Generally, it may interact with enzymes, receptors, or other cellular components to exert its effects.
Comparaison Avec Des Composés Similaires
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar structural features.
Dioctyl phthalate (DOP): Another plasticizer with comparable properties.
Diisononyl phthalate (DINP): Used in similar industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.
Propriétés
Numéro CAS |
111983-09-6 |
|---|---|
Formule moléculaire |
C22H34O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-7-21(8-2,9-3)25-19(23)17-15-13-14-16-18(17)20(24)26-22(10-4,11-5)12-6/h13-16H,7-12H2,1-6H3 |
Clé InChI |
SEBKNCYVSZUHCC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



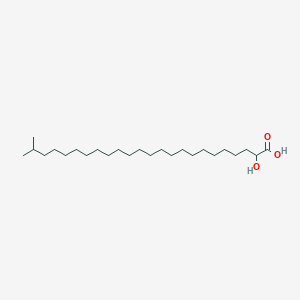
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
